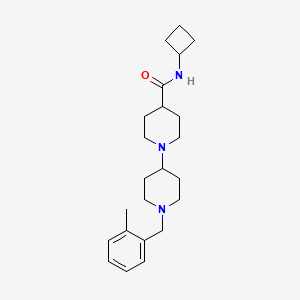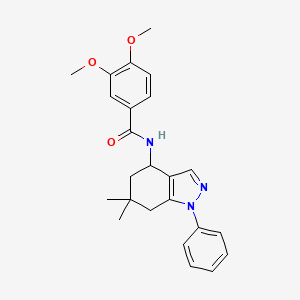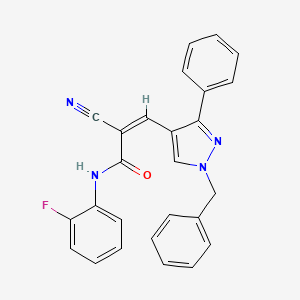
N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide, also known as compound 1, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide is not fully understood. However, it has been reported to act as a selective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various preclinical models. This this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been reported to have neuroprotective effects and reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide in lab experiments is its high selectivity for AChE and BChE. This this compound has also shown good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of using this this compound is its relatively low potency compared to other AChE inhibitors.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the this compound. Another direction is the development of more potent derivatives of this this compound for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this this compound.
Synthesemethoden
The synthesis of N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of cyclobutylamine with 2-methylbenzyl chloride in the presence of a base to form the intermediate this compound. This intermediate this compound is then reacted with piperidine-4-carboxylic acid to yield the final product. The synthesis of this this compound has been reported in various research articles and is considered to be a straightforward and efficient method.
Wissenschaftliche Forschungsanwendungen
N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide has been studied for its potential use in various scientific research applications. One of the major areas of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This this compound has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
N-cyclobutyl-1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c1-18-5-2-3-6-20(18)17-25-13-11-22(12-14-25)26-15-9-19(10-16-26)23(27)24-21-7-4-8-21/h2-3,5-6,19,21-22H,4,7-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNXEYCBZEVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)C(=O)NC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)acetamide](/img/structure/B5008187.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008191.png)
![3,4-dichlorobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5008195.png)
![methyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5008197.png)


![4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5008245.png)
![9,9-dimethyl-12-(4-methyl-3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5008255.png)

![2,4-dichloro-6-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5008279.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,6-dimethylnicotinamide](/img/structure/B5008284.png)
![N~1~-(tert-butyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5008296.png)
![potassium 3-{2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]hydrazino}-3-oxopropanoate](/img/structure/B5008298.png)
